molecular formula C11H16N4O3 B11865654 Theophylline, 7-(3-hydroxybutyl)- CAS No. 21622-64-0

Theophylline, 7-(3-hydroxybutyl)-

Cat. No.: B11865654
CAS No.: 21622-64-0
M. Wt: 252.27 g/mol
InChI Key: PESRCCQMYJSHAV-UHFFFAOYSA-N
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Description

7-(3-Hydroxybutyl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione is a chemical compound that belongs to the purine family. Purines are heterocyclic aromatic organic compounds that play crucial roles in biochemistry, particularly as components of nucleotides in DNA and RNA. This specific compound is characterized by the presence of a hydroxybutyl group attached to the purine ring, which may impart unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(3-Hydroxybutyl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione typically involves multi-step organic reactions. One common approach is the alkylation of 1,3-dimethylxanthine with 3-chlorobutanol under basic conditions. The reaction proceeds as follows:

    Starting Material: 1,3-dimethylxanthine

    Reagent: 3-chlorobutanol

    Conditions: Basic medium (e.g., sodium hydroxide), reflux

The reaction yields the desired product after purification, typically through recrystallization or chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated purification systems to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

7-(3-Hydroxybutyl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione can undergo various chemical reactions, including:

    Oxidation: The hydroxybutyl group can be oxidized to form a ketone or carboxylic acid.

    Reduction: The compound can be reduced to form different derivatives, depending on the reducing agent used.

    Substitution: The hydroxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.

    Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products

    Oxidation: 7-(3-Oxobutyl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione

    Reduction: 7-(3-Hydroxybutyl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione derivatives

    Substitution: Various substituted purine derivatives

Scientific Research Applications

7-(3-Hydroxybutyl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential effects on cellular processes and enzyme activities.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical products.

Mechanism of Action

The mechanism of action of 7-(3-Hydroxybutyl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione involves its interaction with specific molecular targets, such as enzymes and receptors. The hydroxybutyl group may enhance its binding affinity and specificity, leading to modulation of biological pathways. For example, it may inhibit certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    Caffeine (1,3,7-Trimethylxanthine): A well-known stimulant with similar purine structure.

    Theobromine (3,7-Dimethylxanthine): Found in chocolate, with mild stimulant effects.

    Theophylline (1,3-Dimethylxanthine): Used in the treatment of respiratory diseases.

Uniqueness

7-(3-Hydroxybutyl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione is unique due to the presence of the hydroxybutyl group, which may confer distinct chemical and biological properties compared to other purine derivatives. This structural difference can lead to variations in solubility, reactivity, and biological activity, making it a valuable compound for research and potential therapeutic applications.

Properties

CAS No.

21622-64-0

Molecular Formula

C11H16N4O3

Molecular Weight

252.27 g/mol

IUPAC Name

7-(3-hydroxybutyl)-1,3-dimethylpurine-2,6-dione

InChI

InChI=1S/C11H16N4O3/c1-7(16)4-5-15-6-12-9-8(15)10(17)14(3)11(18)13(9)2/h6-7,16H,4-5H2,1-3H3

InChI Key

PESRCCQMYJSHAV-UHFFFAOYSA-N

Canonical SMILES

CC(CCN1C=NC2=C1C(=O)N(C(=O)N2C)C)O

Origin of Product

United States

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